molecular formula C8H12O2 B11818933 6-Oxabicyclo[3.2.1]octane-2-carbaldehyde

6-Oxabicyclo[3.2.1]octane-2-carbaldehyde

Cat. No.: B11818933
M. Wt: 140.18 g/mol
InChI Key: KTAHHMSERHRZQZ-UHFFFAOYSA-N
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Description

6-Oxabicyclo[321]octane-2-carbaldehyde is a bicyclic compound featuring an oxygen atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxabicyclo[3.2.1]octane-2-carbaldehyde typically involves the use of glycals as starting materials. One efficient method includes a gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes, which can then be further modified to obtain the desired carbaldehyde derivative.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.

Chemical Reactions Analysis

Types of Reactions: 6-Oxabicyclo[3.2.1]octane-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the oxygen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: 6-Oxabicyclo[3.2.1]octane-2-carboxylic acid.

    Reduction: 6-Oxabicyclo[3.2.1]octane-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Oxabicyclo[3.2.1]octane-2-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new synthetic methodologies.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential use in drug discovery and development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: It is used in the synthesis of polymers and materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 6-Oxabicyclo[3.2.1]octane-2-carbaldehyde depends on its specific application. In biological systems, its activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s unique bicyclic structure allows it to fit into binding sites that are not accessible to other molecules, thereby modulating the activity of the target.

Comparison with Similar Compounds

Uniqueness: 6-Oxabicyclo[3.2.1]octane-2-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group, which imparts distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in both research and industrial contexts.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

6-oxabicyclo[3.2.1]octane-2-carbaldehyde

InChI

InChI=1S/C8H12O2/c9-4-6-1-2-8-3-7(6)5-10-8/h4,6-8H,1-3,5H2

InChI Key

KTAHHMSERHRZQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2CC1OC2)C=O

Origin of Product

United States

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